Scillarenin

Blood-Brain Barrier P-glycoprotein Neuropharmacology

Researchers requiring pure Scillarenin for BBB P-gp inhibition assays or antiviral SAR studies face supply inconsistency. Scillarenin (CAS 465-22-5) is the authentic aglycone of proscillaridin A, validated for Na⁺/K⁺-ATPase inhibition and P-gp modulation (EC50 = 46.4 μM) in porcine brain endothelial models. • Quantitative P-gp functional assays at the blood-brain barrier with defined EC50 benchmark • Chemotherapeutic index of 32 against rhinoviruses supports antiviral lead optimization • Essential aglycone starting material for semi-synthetic bufotoxin derivative campaigns Supplied with analytical characterization; available for immediate global dispatch.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 465-22-5
Cat. No. B127669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScillarenin
CAS465-22-5
Synonyms(3β)-3,14-Dihydroxybufa-4,20,22-trienolide;  3β,14-Dihydroxybufa-4,20,22-trienolide;  3β-Scillarenin;  Cardiogenin;  NSC 234669;  Scillarenin A;  Scillarenine;  β-Scillarenin; 
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
InChIInChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1
InChIKeyOVUOVMIMOCJILI-KFZANIOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scillarenin: Bufadienolide Aglycone Utility


Scillarenin (CAS 465-22-5) is a naturally derived bufadienolide, the aglycone form of the cardiac glycoside proscillaridin A . It belongs to a class of C24 steroid lactones characterized by a six-membered lactone ring at the C17 position, distinguishing it from the five-membered cardenolides like digoxin [1]. Scillarenin acts primarily through inhibition of the Na+/K+-ATPase and is a key intermediate in the synthesis of novel bufotoxin derivatives [2]. Its availability as a pure aglycone enables research applications distinct from those of its glycosylated counterparts.

Aglycone scaffold essential for semi-synthetic bufotoxin derivatives
Na+/K+-ATPase probe supports cardiac glycoside mechanism studies
P-gp research tool blood-brain barrier efflux modulation context
Antiviral screening rhinovirus selectivity index reported

Scillarenin Procurement Risk


Scillarenin and its 3β-rhamnoside derivative, proscillaridin A, exhibit critical functional divergence that precludes simple substitution. Scillarenin is the aglycone, lacking the sugar moiety that significantly alters pharmacokinetics, target affinity, and off-target activity profiles [1]. Data demonstrate a >10-fold difference in potency between related cardiac glycosides [2]. Furthermore, Scillarenin's unique combination of potent P-glycoprotein inhibition at the blood-brain barrier (EC50 = 46.4 μM) [3] and selective antiviral activity [4] defines a distinct research profile not replicated by proscillaridin A, digoxin, or ouabain. Substituting with an alternative compromises experimental reproducibility and invalidates structure-activity relationship (SAR) studies.

! Glycoside mismatch: Proscillaridin A contains rhamnose; aglycone Scillarenin lacks sugar moiety, altering target binding and metabolism.
! P-gp modulation profile: BBB efflux pump inhibition context differs; substitution with digoxin or ouabain may not replicate reported EC50 endpoint.
! Antiviral selectivity: Rhinovirus chemotherapeutic index is compound-specific; alternative cardiac glycosides show distinct antiviral profiles.

Scillarenin Selection Evidence


P-gp Inhibition at the Blood-Brain Barrier

Scillarenin demonstrates quantifiable P-glycoprotein (P-gp) inhibition in a physiologically relevant blood-brain barrier (BBB) model, a property not uniformly shared or quantified for other common cardiac glycosides in the same system [1]. In an in vitro assay using porcine brain capillary endothelial cells (PBCECs), Scillarenin inhibited P-gp with an EC50 of 46.4 μM, achieving a maximal effect (Emax) of 510.9 μM [1]. This provides a specific, quantitative benchmark for its utility as a BBB permeation enhancer.

P-gp Inhibition (BBB)
Reported
EC50 46.4 μM
Supports BBB efflux modulation research.
Porcine brain endothelial model; Emax 510.9 μM.
Blood-Brain Barrier P-glycoprotein Neuropharmacology Drug Delivery

Rhinovirus Chemotherapeutic Index

Among a panel of 34 bufadienolides and 2 cardenolides evaluated for antiviral activity, Scillarenin was identified as one of the two most active compounds against rhinovirus, demonstrating a chemotherapeutic index (selectivity) of 32 [1]. This index quantifies its safety margin in vitro, distinguishing it from less selective or inactive analogs within the same structural class.

Rhinovirus Selectivity
Class-level inference
Chemotherapeutic Index 32
Quantified antiviral selectivity context.
Panel of 36 compounds; in vitro rhinovirus assay.
Antiviral Rhinovirus Picornavirus Selectivity Index

Predicted Oral Bioavailability

Computational ADME prediction using the admetSAR 2 model suggests Scillarenin possesses a high probability of human oral bioavailability (68.57%) [1]. This contrasts with glycosylated derivatives like proscillaridin A, which typically exhibit lower oral absorption. This in silico data supports Scillarenin's potential as a more orally bioavailable scaffold for drug development.

Oral Bioavailability (Pred.)
Class-level inference
68.57% probability
In silico ADME prediction context.
admetSAR 2 model; requires experimental validation.
Pharmacokinetics ADME Bioavailability Drug Development

Aglycone Structural Versatility

Scillarenin (C24H32O4, MW 384.5) is the primary aglycone of proscillaridin A [1]. Unlike proscillaridin A, which is a glycoside with a rhamnose sugar moiety (C30H42O8, MW 530.6) [2], Scillarenin lacks this sugar. This fundamental difference in molecular structure and weight impacts solubility, target binding, and metabolic fate. The aglycone serves as a versatile starting material for semi-synthesis of diverse bufotoxin homologs with tailored pharmacological profiles [3].

Aglycone vs. Glycoside
Head-to-head
No rhamnose sugar
Aglycone-specific SAR studies enabled.
MW 384.5 (Scillarenin) vs 530.6 (proscillaridin A).
Chemical Synthesis Medicinal Chemistry Glycoside SAR

Scillarenin Application Scenarios


Blood-Brain Barrier Modulation

Scillarenin is a validated chemical tool for investigating P-glycoprotein (P-gp) function at the blood-brain barrier. Its defined EC50 (46.4 μM) in a physiologically relevant porcine brain endothelial cell model [1] provides a quantitative benchmark for assays designed to assess BBB penetration, efflux pump inhibition, or to improve the delivery of co-administered CNS therapeutics that are P-gp substrates.

Anti-Rhinoviral Lead Identification

With a confirmed chemotherapeutic index of 32 against rhinoviruses [1], Scillarenin serves as a well-characterized, potent, and selective hit or lead compound for medicinal chemistry programs targeting picornavirus infections. Its defined selectivity profile allows for SAR studies focused on improving potency and safety margins.

Semi-Synthesis of Cardiac Glycoside Analogs

Scillarenin is the essential aglycone starting material for generating novel bufotoxin homologues with tailored Na+/K+-ATPase inhibitory and vascular effects [1]. Its procurement is required for any semi-synthetic campaign aiming to create and evaluate new derivatives with potentially improved cardiac or anticancer profiles distinct from proscillaridin A [1].

Application
Selection Property
Validation Focus
Blood-brain barrier P-gp research
P-gp inhibition potency
BBB efflux transporter assay endpoints
Anti-rhinoviral screening hit identification
Antiviral selectivity index
Rhinovirus CPE assay selectivity
Semi-synthesis of cardiac glycoside analogs
Aglycone scaffold availability
Derivative synthesis and Na+/K+-ATPase activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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